
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS: 139986-03-1) is a Boc-protected pyrrolidine derivative featuring a tosyloxy (p-toluenesulfonyloxy) group at the 3-position. Its molecular formula is C₁₆H₂₃NO₅S, with a molecular weight of 341.42 g/mol . The compound is stored at 2–8°C and carries hazard warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . It serves as a key intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the tosyloxy group acts as a leaving group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tosyloxy reagents under controlled conditions. One common method includes the reaction of 3-hydroxypyrrolidine with p-toluenesulfonyl chloride in the presence of a base, followed by protection of the nitrogen atom with a tert-butyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosyloxy leaving group. It can also participate in other reactions such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H23NO5S
- Molecular Weight : 341.4 g/mol
- IUPAC Name : tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
The compound features a pyrrolidine ring substituted with a tert-butyl group and a tosyloxy group, making it a versatile intermediate in organic synthesis.
Organic Synthesis
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to act as a leaving group in nucleophilic substitution reactions is particularly valuable. The tosyloxy group enhances the compound's reactivity, facilitating the introduction of various functional groups into the pyrrolidine ring .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of new therapeutic agents. It acts as a building block for biologically active molecules, which can lead to the discovery of novel pharmaceuticals targeting various diseases . For instance, derivatives of pyrrolidine compounds have been studied for their potential as beta-3 adrenergic receptor agonists, indicating possible applications in metabolic regulation and obesity treatment .
Enzyme Mechanism Studies
The compound is also employed in biological studies to investigate enzyme mechanisms. Its structural features allow researchers to explore how enzymes interact with substrates and inhibitors, contributing to a better understanding of biochemical pathways .
Industrial Applications
In industry, this compound is used in the production of fine chemicals and specialty materials. Its synthetic versatility makes it suitable for large-scale chemical manufacturing processes where precision and efficiency are paramount .
Case Study 1: Synthesis of Pyrrolidine Derivatives
A study demonstrated the synthesis of various pyrrolidine derivatives using this compound as an intermediate. The reactions were conducted under optimized conditions using p-toluenesulfonyl chloride and triethylamine as catalysts, resulting in high yields and purity .
Research focused on evaluating the biological activity of compounds derived from this compound showed promising results as potential beta-3 adrenergic receptor agonists. These findings suggest that modifications to the pyrrolidine structure can enhance pharmacological properties relevant to metabolic diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves nucleophilic substitution at the tosyloxy group. The tosyloxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Tosyloxy vs. Mesyloxy vs. Nitrophenoxy
Key Differences :
- Tosyloxy vs. Mesyloxy : Tosyl’s bulkiness slows reaction kinetics compared to mesyl but stabilizes transition states in SN2 reactions .
- Tosyloxy vs. Nitrophenoxy: Nitrophenoxy’s strong electron-withdrawing nature enhances electrophilicity but may require harsher reaction conditions.
Ring System Variations: Pyrrolidine vs. Piperidine
Key Differences :
- Pyrrolidine’s smaller ring size confers higher reactivity in ring-opening reactions, while piperidine derivatives are more stable and lipophilic.
Functional Group Complexity: Pyridine and Isoquinoline Derivatives
Key Differences :
- Pyridine/isoquinoline derivatives introduce aromaticity and planar structures, enabling π-π stacking in biological targets.
Stereochemical Variations: Enantiomers
Key Differences :
- Enantiomers exhibit divergent biological activities due to stereospecific binding.
Biological Activity
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine/threonine kinases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester. Its molecular formula is , which indicates the presence of functional groups that contribute to its reactivity and biological potential.
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 345.43 g/mol |
Key Functional Groups | Tosyloxy, Carboxylate |
Solubility | Soluble in organic solvents |
The primary mode of action for this compound involves nucleophilic substitution at the tosyl group. This reaction allows the introduction of various functionalities onto the pyrrolidine ring, facilitating the formation of amide bonds when reacted with nucleophiles such as primary or secondary amines. This property is particularly useful in synthesizing biologically active derivatives.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of serine/threonine kinases. These kinases are crucial in regulating various cellular processes including growth, proliferation, and survival, making them important targets in cancer therapy.
Inhibition of Kinases
Studies have shown that this compound can inhibit specific kinases implicated in hyperproliferative diseases, including cancer. For example:
- Serine/Threonine Kinases : Inhibitors have been shown to affect pathways associated with cell growth and proliferation, potentially leading to reduced tumor growth.
- Case Study : A related study demonstrated that pyrrolidine derivatives exhibited potent inhibitory effects on p21-activated protein kinases (PAKs), which are involved in cancer progression.
Research Findings
Recent studies have highlighted the versatility of this compound in synthetic chemistry and its potential therapeutic applications:
- Synthetic Applications : The compound has been utilized in various synthetic pathways involving lithium triethylborohydride, showcasing its utility in organic synthesis.
- Biological Assays : Assays targeting specific kinases have been employed to evaluate the potency of related compounds, indicating promising results for drug development.
- Pharmacokinetics : The compound exhibits high gastrointestinal absorption, which is favorable for oral bioavailability.
Comparative Analysis with Related Compounds
Compound | Activity | Target Kinase |
---|---|---|
This compound | Inhibitor | Serine/Threonine Kinases |
(R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate | Potential beta-3 adrenergic receptor agonist | Beta-3 Adrenergic Receptors |
tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate | Altered biological activity | Various Kinases |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via tosylation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate using tosyl chloride (TsCl) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) and triethylamine (TEA) as a base. Reaction conditions (e.g., 0–20°C, anhydrous environment) are critical to minimize side reactions like hydrolysis of the tosyl group. Purification typically involves flash column chromatography (e.g., hexane/EtOAc gradients) to isolate the product in moderate yields (~60–70%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on 1H/13C NMR and HRMS :
- 1H NMR : Peaks for the tert-butyl group (~1.4 ppm, singlet), pyrrolidine protons (δ 3.2–3.6 ppm), and aromatic tosyl protons (δ 7.7–7.8 ppm).
- 13C NMR : Signals for the carbonyl (155–160 ppm), tosyl sulfone (145 ppm), and tert-butyl carbons (28–30 ppm).
- HRMS : Calculated [M+H]+ = 356.45 (C17H26NO5S), with deviations <2 ppm confirming purity .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store at 2–8°C under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis of the tosyloxy group. Avoid exposure to moisture, acids, or bases, which may cleave the tert-butyl carbamate or tosyl ester .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical outcomes?
Use chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation derivatives) to control stereochemistry at the pyrrolidine C3 position. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry ([α]D values) confirm enantiomeric excess. For example, (R)-configured derivatives show distinct optical rotations (e.g., [α]25D −55.0 in CHCl3) compared to racemic mixtures .
Q. What strategies mitigate competing side reactions (e.g., elimination or over-tosylation) in large-scale syntheses?
- Temperature control : Maintain ≤20°C during TsCl addition to suppress elimination.
- Stoichiometry : Use 1.05–1.1 equivalents of TsCl to minimize di-tosylated byproducts.
- Workup : Quench excess TsCl with ice-cold water and extract with DCM to isolate the product .
Q. How does this compound serve as a precursor in drug discovery?
The tosyloxy group acts as a leaving group for nucleophilic substitution (e.g., with amines or thiols) to generate pyrrolidine derivatives. For example:
- React with Grignard reagents to form C-C bonds at C3.
- Substitute with azides for click chemistry applications.
- Convert to amines via SN2 displacement for bioactive molecule synthesis (e.g., kinase inhibitors) .
Q. What computational methods predict reactivity trends for modifications at the C3 position?
DFT calculations (e.g., Gaussian 09) model transition states for substitution reactions. Parameters like Fukui indices identify nucleophilic/electrophilic sites, while steric maps (e.g., using PyMol) guide regioselectivity in crowded pyrrolidine systems .
Q. Data Contradictions and Resolution
Q. Conflicting NMR data for this compound derivatives: How to resolve ambiguities?
Discrepancies in δ values (e.g., tosyl aromatic protons) may arise from solvent effects (CDCl3 vs. DMSO-d6) or impurities. Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, HSQC confirms coupling between pyrrolidine CH2 (δ 3.4 ppm) and carbons adjacent to the tosyl group .
Q. Why do HRMS results occasionally show mass deviations >5 ppm despite high purity?
Adduct formation (e.g., [M+Na]+) or isotopic splitting (e.g., bromine in analogs) can skew results. Use ESI-MS in positive/negative ion modes and compare with theoretical isotopic patterns (e.g., using ChemDraw) .
Q. Methodological Workflow
Stepwise protocol for synthesizing and characterizing this compound:
- Synthesis :
Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.
Add DMAP (0.1 eq) and TEA (3.0 eq) at 0°C.
Add TsCl (1.1 eq) dropwise, stir at 20°C for 12 hr.
Quench with H2O, extract with DCM, dry (Na2SO4), and concentrate.
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544547 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103057-45-0 | |
Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103057-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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